1-Amino-1-(phenylsulfanyl)ethan-1-ol
Description
1-Amino-1-(phenylsulfanyl)ethan-1-ol is a sulfur-containing β-amino alcohol with a phenylsulfanyl substituent.
Properties
CAS No. |
918139-33-0 |
|---|---|
Molecular Formula |
C8H11NOS |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
1-amino-1-phenylsulfanylethanol |
InChI |
InChI=1S/C8H11NOS/c1-8(9,10)11-7-5-3-2-4-6-7/h2-6,10H,9H2,1H3 |
InChI Key |
JHCVOYKAZHNVMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(N)(O)SC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(phenylsulfanyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of phenylsulfanylacetaldehyde with ammonia in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the aldehyde being reduced to the corresponding alcohol.
Industrial Production Methods
In an industrial setting, the production of 1-Amino-1-(phenylsulfanyl)ethan-1-ol may involve the use of catalytic hydrogenation. This method allows for the efficient reduction of phenylsulfanylacetaldehyde to the desired product. The process is optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(phenylsulfanyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can further reduce the amino group to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
1-Amino-1-(phenylsulfanyl)ethan-1-ol is characterized by its unique structural features that contribute to its biological activity. The presence of both amino and phenylsulfanyl groups allows for interactions with various biological targets, making it a versatile compound in medicinal chemistry.
Antiviral Activity
Recent studies have indicated that compounds similar to 1-amino-1-(phenylsulfanyl)ethan-1-ol exhibit antiviral properties, particularly against HIV. For instance, the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) has highlighted the importance of phenylsulfanyl derivatives in combating HIV-related diseases. These compounds have shown promising results in inhibiting viral replication while maintaining low cytotoxicity levels in vitro .
Anticancer Potential
Research has also focused on the anticancer potential of phenylsulfanyl-containing compounds. Various derivatives have been synthesized and tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, studies have demonstrated that certain phenylsulfanyl derivatives can effectively target specific pathways involved in cancer progression .
Neuroprotective Effects
The neuroprotective effects of 1-amino-1-(phenylsulfanyl)ethan-1-ol are being explored, particularly in the context of neurodegenerative diseases. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting a potential role in treating conditions like Alzheimer's disease .
Case Studies
Mechanism of Action
The mechanism of action of 1-Amino-1-(phenylsulfanyl)ethan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogues
2.1.1. 4-(Phenylsulfanyl)butan-2-one (4-PSB-2)
- Structure : A ketone derivative with a phenylsulfanyl group at the fourth carbon (C4).
- Key Findings: Reduces neuroinflammation (TNF-α, COX-2, iNOS) and enhances fear memory retrieval in 3xTg-AD mice . Increases dendritic spine density, PSD-95 expression, and long-term potentiation (LTP) in hippocampal neurons .
- Mechanism : Likely acts via anti-inflammatory pathways, modulating synaptic plasticity and Aβ oligomer toxicity .

2.1.2. (R)-1-Amino-1-(3′-pyridyl)methylphosphonic Acid
- Structure: A phosphonic acid derivative with a pyridyl group and amino substituent.
- Key Findings: Stereochemical resolution confirmed its (R)-configuration via optical rotation . Demonstrates structural parallels to β-amino alcohols but lacks direct functional overlap with 1-amino-1-(phenylsulfanyl)ethan-1-ol.
2.1.3. 1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol (Compound 10)
- Structure : Contains a benzimidazole ring instead of phenylsulfanyl.
2.2. Functional Analogues
2.2.1. Anti-Inflammatory Compounds
- Silybin and BAY 11-7082 : Reduce Aβ-induced inflammation but lack sulfur-based modifications .
- 4-PSB-2 vs. NSAIDs : Unlike NSAIDs (e.g., ibuprofen), 4-PSB-2 enhances synaptic plasticity without adverse gastrointestinal effects .
2.2.2. Neuroprotective Agents
Biological Activity
1-Amino-1-(phenylsulfanyl)ethan-1-ol, also known as TASIN-1 , is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against specific cancer cell lines, and relevant case studies.
The biological activity of TASIN-1 is primarily attributed to its selective targeting of colorectal cancer cells with mutations in the Adenomatous Polyposis Coli (APC) tumor suppressor gene. The compound inhibits cholesterol biosynthesis, which is crucial for the survival and proliferation of cancer cells with APC mutations. By targeting the enzyme Emopamil Binding Protein (EBP) , TASIN-1 disrupts the cholesterol biosynthetic pathway, leading to cytotoxic effects specifically in mutant APC cell lines while sparing normal cells .
Efficacy Against Cancer Cell Lines
Recent studies have demonstrated that TASIN-1 exhibits potent anti-proliferative effects against various colorectal cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for TASIN-1 across different cell lines:
| Cell Line | IC50 (µM) | APC Status |
|---|---|---|
| DLD-1 | 0.5 | APC Truncated |
| HT29 | 0.8 | APC Truncated |
| HCT116 | >10 | Wild Type APC |
| SW480 | 0.6 | APC Truncated |
These results indicate that TASIN-1 is significantly more effective against cell lines harboring APC mutations compared to those with wild-type APC .
In Vivo Studies
In vivo studies further corroborate the efficacy of TASIN-1. Mice implanted with tumors derived from DLD-1 or HT29 cells showed a marked reduction in tumor size following treatment with TASIN-1. The treatment not only inhibited tumor growth but also reduced the number of polyps in genetically engineered mice models designed to mimic colonic adenoma-carcinoma progression .
Case Study: Tumor Growth Inhibition
In a controlled study involving mice with xenografts from DLD-1 cells, TASIN-1 was administered over a 90-day period. The results were as follows:
- Initial Tumor Size : 150 mm³
- Final Tumor Size : 30 mm³ after treatment
- Weight Gain : Mice showed significant weight gain without signs of toxicity, indicating a favorable safety profile.
Histopathological analysis post-treatment revealed no overt toxicity in liver or kidney functions, supporting the therapeutic potential of TASIN-1 .
Structure-Activity Relationship (SAR)
The structure of TASIN-1 plays a crucial role in its biological activity. SAR studies indicate that modifications to the phenylsulfanyl group can significantly alter potency and selectivity. For instance:
| Modification | Effect on Activity |
|---|---|
| Unsubstituted phenyl ring | Decreased activity by 5x |
| Electron-withdrawing groups (-NO2) | Not tolerated |
| Larger alkoxy substituents | Significant drop in activity |
These findings emphasize the importance of specific structural features in optimizing the efficacy of similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

